molecular formula C12H12N2O B6238519 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine CAS No. 122910-25-2

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine

Cat. No.: B6238519
CAS No.: 122910-25-2
M. Wt: 200.2
InChI Key:
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Description

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine is an organic compound with the molecular formula C12H12N2O. This compound is part of the pyranoquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrano ring fused to a quinoline moiety, with an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can form an intermediate, which upon cyclization yields the desired pyranoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, its anticancer activity could be attributed to the inhibition of topoisomerase enzymes, leading to DNA damage in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2H,3H,4H-pyrano[2,3-b]quinolin-6-amine: Similar structure but with the amine group at the 6-position.

    2H,3H,4H-pyrano[2,3-b]quinolin-4-amine: Amine group at the 4-position.

    2H,3H,4H-pyrano[2,3-b]quinolin-7-amine: Amine group at the 7-position.

Uniqueness

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine is unique due to its specific positioning of the amine group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs.

Properties

CAS No.

122910-25-2

Molecular Formula

C12H12N2O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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